molecular formula C17H18N2O2S B2731989 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide CAS No. 943006-93-7

4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide

Cat. No. B2731989
CAS RN: 943006-93-7
M. Wt: 314.4
InChI Key: QYICZKGWVKXVTD-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have vasodilatory, anti-inflammatory, and anti-proliferative effects.

Scientific Research Applications

Catalytic Applications in Oxidation Reactions

One of the applications of related sulfonamide compounds is in catalysis, specifically in the oxidation of olefins. For instance, 4-tert-Butylbenzenesulfonamide-substituted iron phthalocyanine has been designed considering solubility and stability, which are crucial for potential oxidation catalysts. This compound exhibits remarkable stability under oxidative conditions and has been used in the oxidation of cyclohexene and styrene, leading to the formation of allylic ketone and benzaldehyde, respectively (Umit Işci et al., 2014).

Crystal Structure Analysis

In crystallography, the reaction between 4-tert-butylphenyl sulfonyl chloride and various amines has led to the formation of compounds like 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. These compounds have been analyzed for their crystal structure, revealing extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds, which are significant for understanding molecular interactions and designing new materials (K. Balu & R. Gopalan, 2013).

Bioactivity and Pharmaceutical Applications

Sulfonamide derivatives have been studied for their bioactivity, including their inhibitory effects on carbonic anhydrase enzymes, which are significant for developing treatments for conditions such as glaucoma, epilepsy, and cancer. For example, 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibition against human carbonic anhydrase isoenzymes, indicating their potential as therapeutic agents (H. Gul et al., 2016).

properties

IUPAC Name

4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-16-7-5-4-6-13(16)12-18/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYICZKGWVKXVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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